[(1S)-1-(4-Chlorophenyl)ethyl]methylamine
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Overview
Description
[(1S)-1-(4-Chlorophenyl)ethyl]methylamine is an organic compound with the molecular formula C9H12ClN and a molar mass of 169.65 g/mol It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms
Preparation Methods
Synthetic Routes and Reaction Conditions
[(1S)-1-(4-Chlorophenyl)ethyl]methylamine can be synthesized through several methods. One common synthetic route involves the reaction of [(1S)-1-(4-chlorophenyl)ethyl]amine with formaldehyde and hydrogen cyanide, followed by reduction with lithium aluminum hydride . Another method involves the reductive amination of 4-chloroacetophenone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-(4-Chlorophenyl)ethyl]methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as hydroxide, alkoxide, and amine groups under basic or acidic conditions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(1S)-1-(4-Chlorophenyl)ethyl]methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(1S)-1-(4-Chlorophenyl)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
[(1S)-1-(4-Chlorophenyl)ethyl]methylamine can be compared with other similar compounds, such as:
[(1S)-2-Chloro-1-(4-chlorophenyl)ethanol]: This compound has a similar structure but contains an additional hydroxyl group, which can significantly alter its chemical properties and reactivity.
[(1S)-1-(4-Chlorophenyl)ethyl]amine: This compound lacks the methyl group attached to the nitrogen atom, which can affect its steric and electronic properties.
Properties
IUPAC Name |
(1S)-1-(4-chlorophenyl)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHCGUAPWQKOPA-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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